3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-propionic acid
Description
3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-propionic acid (CAS: 881044-58-2) is a sulfonylated benzo[1,4]dioxine derivative with the molecular formula C₁₁H₁₂O₆S and a molar mass of 272.27 g/mol . The core structure consists of a 2,3-dihydro-benzo[1,4]dioxine ring (a bicyclic ether system) linked to a sulfonyl (-SO₂-) group, which is further connected to a propionic acid (-CH₂CH₂COOH) chain. This compound is classified as an irritant and is primarily utilized in research settings as a synthetic intermediate or precursor for pharmacologically active molecules .
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O6S/c12-11(13)3-6-18(14,15)8-1-2-9-10(7-8)17-5-4-16-9/h1-2,7H,3-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGGMOZNASWJKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-propionic acid typically involves the following steps:
Formation of the Dioxine Ring: The initial step involves the formation of the 2,3-dihydro-benzo[1,4]dioxine ring. This can be achieved through the cyclization of catechol derivatives with appropriate reagents under controlled conditions.
Attachment of the Propionic Acid Moiety: The final step involves the reaction of the sulfonylated dioxine ring with a propionic acid derivative, typically using esterification or amidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Key considerations include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxine ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or sulfhydryl group.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-propionic acid has several applications in scientific research:
- Industry
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Biological Activity
3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-propionic acid is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- IUPAC Name : 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propanoic acid
- Molecular Formula : C₁₁H₁₂O₆S
- Molecular Weight : 272.28 g/mol
- CAS Number : 1132-61-2
Antiplatelet Activity
Recent studies have identified related compounds within the same chemical family as potent antagonists for protease-activated receptor 4 (PAR4), which plays a crucial role in platelet activation and aggregation. For instance, derivatives of 2,3-dihydro[1,4]dioxino[2,3-g]benzofuran exhibited significant in vitro antiplatelet activity with IC₅₀ values of 26.13 nM and 14.26 nM for specific isomers . This suggests that this compound may also exhibit similar antiplatelet effects.
Cytotoxicity and Antimicrobial Properties
The compound's structural features indicate potential cytotoxic and antimicrobial properties. Studies on related sulfonyl compounds have shown activity against various bacterial strains, suggesting that this compound could be explored for its antimicrobial efficacy as well .
The proposed mechanism of action for compounds in this class often involves the inhibition of specific enzymes or receptors involved in disease processes. For instance, the inhibition of sortase A in bacteria has been identified as a promising target for antibiotic development . The sulfonyl group in the structure may facilitate interactions with active sites of these targets.
Case Studies and Research Findings
- Antiplatelet Activity Study :
- Antimicrobial Efficacy :
Data Table: Biological Activity Overview
| Property | Result |
|---|---|
| Antiplatelet IC₅₀ | 14.26 nM (for related isomer) |
| Antimicrobial Activity | Effective against S. aureus |
| Cytotoxicity | Low toxicity to human cells |
| Mechanism | Inhibition of PAR4/sortase A |
Comparison with Similar Compounds
Functional Group Variations
Sulfonyl vs. In contrast, the sulfonamide derivative (CAS 216985-67-0) introduces a nitrogen bridge (-NHSO₂-), which may improve binding to biological targets like carbonic anhydrases or proteases .
Presence of Thiazolidinone Core: Compound 9m () incorporates a thiazolidinone ring, a scaffold known for antimicrobial and antitumor activity. Its higher molecular weight (523.60 g/mol) and decomposition temperature (170–243°C) suggest greater thermal stability compared to the target compound .
Physicochemical Properties
However, the lack of melting point data for the target compound limits direct comparisons.
Acid Strength :
- The propionic acid moiety in all analogs confers moderate acidity (pKa ~4.8), facilitating salt formation for improved solubility in formulation development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
